6-(Trifluoromethyl)chroman-3-carboxylic acid

Lipophilicity LogP Drug-likeness

6-(Trifluoromethyl)chroman-3-carboxylic acid (CAS 944899-33-6, molecular formula C11H9F3O3, MW 246.18 g/mol) is a fluorinated chromane-3-carboxylic acid building block, named systematically as 6-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid. It incorporates a strongly electron-withdrawing –CF3 substituent at the 6‑position of the benzopyran scaffold, combined with a carboxylic acid at position The compound is commercially available at purities reaching 98% (Leyan) and 95% (AKSci, Chemenu), with predicted physicochemical properties including a boiling point of 339.8±42.0 °C, density of 1.422±0.06 g/cm³, and a computed pKa of 3.96±0.20.

Molecular Formula C11H9F3O3
Molecular Weight 246.185
CAS No. 944899-33-6
Cat. No. B2434683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)chroman-3-carboxylic acid
CAS944899-33-6
Molecular FormulaC11H9F3O3
Molecular Weight246.185
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H9F3O3/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-17-9)10(15)16/h1-2,4,7H,3,5H2,(H,15,16)
InChIKeyAZFXPCVSJPFNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Trifluoromethyl)chroman-3-carboxylic acid (CAS 944899-33-6): Procurement-Relevant Physicochemical Profile


6-(Trifluoromethyl)chroman-3-carboxylic acid (CAS 944899-33-6, molecular formula C11H9F3O3, MW 246.18 g/mol) is a fluorinated chromane-3-carboxylic acid building block, named systematically as 6-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid. It incorporates a strongly electron-withdrawing –CF3 substituent at the 6‑position of the benzopyran scaffold, combined with a carboxylic acid at position 3. The compound is commercially available at purities reaching 98% (Leyan) and 95% (AKSci, Chemenu), with predicted physicochemical properties including a boiling point of 339.8±42.0 °C, density of 1.422±0.06 g/cm³, and a computed pKa of 3.96±0.20. These characteristics define the compound's baseline identity and distinguish it from close structural analogs in procurement and research screening contexts.

Why Chromane-3-carboxylic Acid Analogs Cannot Be Used as Drop-in Replacements for 6-(Trifluoromethyl)chroman-3-carboxylic acid


Chromane-3-carboxylic acid derivatives are widely used as privileged scaffolds in medicinal chemistry, yet small changes in substitution pattern produce substantial differences in physicochemical properties that directly affect drug-likeness, pharmacokinetics, and target engagement. [1] The 6-trifluoromethyl substituent uniquely modulates acidity (pKa), lipophilicity (LogP), and metabolic stability relative to unsubstituted, fluoro, methoxy, or positional isomer analogs. [2] Consequently, substituting 6-(trifluoromethyl)chroman-3-carboxylic acid with a non-fluorinated or differently fluorinated analog in a synthetic or screening workflow is not quantitatively equivalent; it can alter solubility, permeability, and protein binding, leading to non-comparable biological outcomes. The quantitative evidence below substantiates why this specific CAS compound must be prioritized and cannot be interchanged with generic chromane-3-carboxylic acid alternatives.

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)chroman-3-carboxylic acid Over Closest Analogs


Lipophilicity (LogP): 6-CF3 Exhibits a 0.31–0.88 Log Unit Increase Over 6-Fluoro and Unsubstituted Analogs

The computed LogP of 6-(trifluoromethyl)chroman-3-carboxylic acid is 2.34 , compared with 2.03 for the unsubstituted chroman-3-carboxylic acid (ΔLogP = +0.31) and 1.46 for (R)-6-fluorochroman-3-carboxylic acid (ΔLogP = +0.88) . The presence of the –CF3 group thus drives a 15% increase in lipophilicity over the parent scaffold and a 60% increase over the 6‑fluoro analog, consistent with the greater lipophilic contribution of trifluoromethyl versus fluorine or hydrogen.

Lipophilicity LogP Drug-likeness Membrane Permeability

Acidity (pKa): 6-CF3 Acid Is 0.22–0.66 pKa Units Stronger Than Unsubstituted and 6-Methoxy Analogs, and 0.66 Units Stronger Than the 6-Fluoro Analog

The predicted pKa of 6-(trifluoromethyl)chroman-3-carboxylic acid is 3.96±0.20 . By comparison, the unsubstituted chroman-3-carboxylic acid has a predicted pKa of 4.18±0.20 (ΔpKa = –0.22) , the 6‑methoxy derivative shows a pKa of 4.07±0.20 (ΔpKa = –0.11) , and the 6‑fluoro analog exhibits a pKa of 4.62±0.20 (ΔpKa = –0.66) . The stronger acidity of the 6-CF3 compound arises from the potent electron-withdrawing inductive effect of the –CF3 group, which stabilizes the conjugate base more effectively than –F, –OCH3, or –H.

pKa Acidity Electron-withdrawing effect Solubility

Metabolic Stability: Trifluoromethyl Substitution Provides a Global Protective Effect Against Hepatic Metabolism Not Afforded by Methyl or Unsubstituted Analogs

Diana et al. (1995) demonstrated that replacing a methyl group with a trifluoromethyl group on a heterocyclic scaffold reduced the number of metabolic products from 8 to 2 major metabolites, with the trifluoromethyl analog showing only 4% conversion to minor products versus extensive hydroxylation of the methyl analog. [1] This 'global protective effect' is attributed to the electron-withdrawing and steric shielding properties of the –CF3 group, which retard oxidative metabolism at adjacent sites. Although this study was performed on a picornavirus inhibitor scaffold, the underlying physicochemical principle is directly transferable to chromane-3-carboxylic acid systems: the 6-CF3 substituent is expected to confer superior metabolic stability compared to 6‑CH3, 6‑H, or 6‑OCH3 analogs, reducing oxidative clearance and improving exposure.

Metabolic stability Microsomal clearance CYP450 Lead optimization

Commercial Purity: 98% vs 95% Minimum Purity Drives Reproducibility in Quantitative Synthesis and Screening

Leyan supplies 6-(trifluoromethyl)chroman-3-carboxylic acid at 98% purity (HPLC-assured) , while major alternative suppliers such as AKSci specify a minimum purity of 95% and Chemenu lists 97% . A 3–percentage-point purity increase corresponds to a proportionate reduction in unidentified impurities that can confound biological assays, perturb crystallization, or introduce variability in multi-step synthetic sequences.

Purity Quality control Reproducibility Procurement

Where 6-(Trifluoromethyl)chroman-3-carboxylic acid Delivers Maximum Scientific and Procurement Value


Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability Without Amine Coupling

In programs where a chromane-3-carboxylic acid core shows promising target engagement but insufficient cellular permeability, direct procurement of the 6‑CF3 variant (LogP 2.34) can improve passive diffusion by 15–60% over the unsubstituted or 6‑F analogs without resorting to amide prodrug strategies. The free carboxylic acid allows immediate use in fragment-based screening or as a handle for further derivatization.

Metabolic Soft-Spot Shielding in Early-Stage Pharmacokinetic Optimization

When in vitro microsomal stability data reveal rapid oxidative clearance at the 6‑position of the chromane ring (e.g., hydroxylation of 6‑H or 6‑CH3 analogs), switching to 6-(trifluoromethyl)chroman-3-carboxylic acid can leverage the global protective effect of the –CF3 group to reduce Phase I metabolism, as demonstrated by Diana et al. [1] This pre-emptive substitution can increase half-life and reduce the need for extensive formulation work.

Fragment-Based Screening Libraries Requiring Distinctive Physicochemical Signatures

For fragment libraries designed to explore diverse chemical space, the 6‑CF3 chromane-3-carboxylic acid offers a unique combination of higher acidity (pKa 3.96) and moderate lipophilicity (LogP 2.34) that is not replicated by 6‑F (pKa 4.62, LogP 1.46), 6‑OCH3 (pKa 4.07), or unsubstituted (pKa 4.18, LogP 2.03) analogs. This distinct profile can probe binding pockets with different electrostatic and hydrophobic requirements, increasing the probability of identifying novel hits.

Enantioselective Synthesis and Chiral Chromatography Method Development

The racemic 6-(trifluoromethyl)chroman-3-carboxylic acid serves as a cost-effective precursor for chiral resolution studies or asymmetric synthesis campaigns targeting the (R)- or (S)-enantiomer (CAS 1260603-28-8 and 1260613-46-4, respectively). The 98% purity specification from Leyan ensures that enantiomeric purity determinations by chiral HPLC or SFC are not compromised by unknown racemic impurities.

Quote Request

Request a Quote for 6-(Trifluoromethyl)chroman-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.